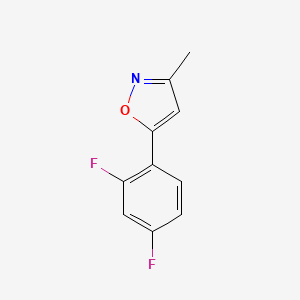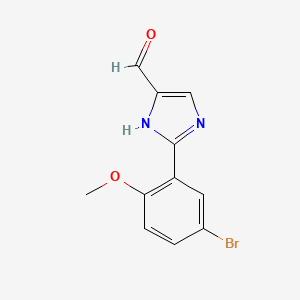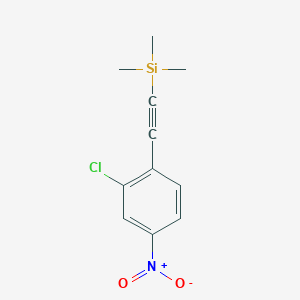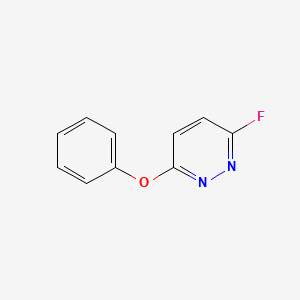![molecular formula C13H10BF3O3 B13665112 [3-[4-(trifluoromethoxy)phenyl]phenyl]boronic acid](/img/structure/B13665112.png)
[3-[4-(trifluoromethoxy)phenyl]phenyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-[4-(trifluoromethoxy)phenyl]phenyl]boronic acid: is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a trifluoromethoxy group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-[4-(trifluoromethoxy)phenyl]phenyl]boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [3-[4-(trifluoromethoxy)phenyl]phenyl]boronic acid can undergo oxidation reactions to form corresponding phenols.
Reduction: This compound can be reduced to form boronic esters or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Phenols: Formed through oxidation.
Boronic Esters: Formed through reduction.
Substituted Phenyl Compounds: Formed through nucleophilic substitution.
Applications De Recherche Scientifique
Chemistry:
Catalysis: [3-[4-(trifluoromethoxy)phenyl]phenyl]boronic acid is used as a catalyst in various organic reactions, including cross-coupling and polymerization reactions.
Biology:
Bioconjugation: This compound is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Imaging: It is used in the development of imaging agents for biological studies.
Medicine:
Drug Development: this compound is used in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry:
Mécanisme D'action
The mechanism of action of [3-[4-(trifluoromethoxy)phenyl]phenyl]boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl groups on proteins or other biomolecules, forming reversible covalent bonds. This interaction can modulate the activity of the target molecule, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Lacks the trifluoromethoxy group, making it less reactive in certain reactions.
4-(Trifluoromethoxy)phenylboronic Acid: Similar structure but with different substitution patterns, leading to different reactivity and applications.
Uniqueness: The presence of the trifluoromethoxy group in [3-[4-(trifluoromethoxy)phenyl]phenyl]boronic acid enhances its reactivity and stability, making it a more versatile reagent in various chemical reactions. This unique structure also allows for specific interactions with biological targets, making it valuable in drug development and other scientific research applications .
Propriétés
Formule moléculaire |
C13H10BF3O3 |
|---|---|
Poids moléculaire |
282.02 g/mol |
Nom IUPAC |
[3-[4-(trifluoromethoxy)phenyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H10BF3O3/c15-13(16,17)20-12-6-4-9(5-7-12)10-2-1-3-11(8-10)14(18)19/h1-8,18-19H |
Clé InChI |
IGTVOTBDRNVLRO-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)C2=CC=C(C=C2)OC(F)(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(Methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13665045.png)




![Benzo[g]quinazoline](/img/structure/B13665071.png)

![8-Bromo-2-(3-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13665080.png)





